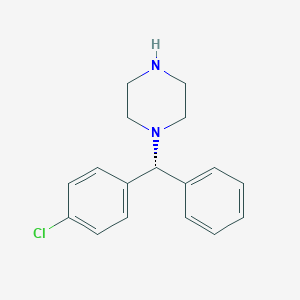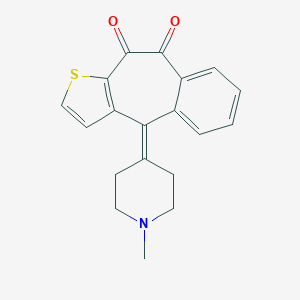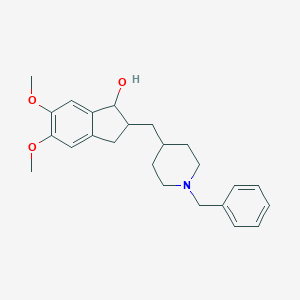
Dihydro Donepezil
Vue d'ensemble
Description
Dihydro Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers in this compound contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Donepezil typically involves the reduction of Donepezil. One common method includes the use of dimethoxy-dihydro-indenone as a starting material. The reaction proceeds through a two-step process involving reduction and subsequent functionalization to yield the desired diastereomeric mixture .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs and environmental impact. The process often employs readily available, inexpensive, and non-toxic raw materials. The use of catalytic hydrogenation and other eco-friendly strategies is common to ensure scalability and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro Donepezil undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to its parent compound, Donepezil.
Reduction: Further reduction can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields Donepezil, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Dihydro Donepezil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of acetylcholinesterase inhibitors.
Biology: Researchers use it to investigate the biochemical pathways involved in neurodegenerative diseases.
Medicine: It serves as a potential therapeutic agent for Alzheimer’s disease and other cognitive disorders.
Industry: The compound is utilized in the development of new drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
Dihydro Donepezil exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer’s disease. Additionally, this compound may interact with other molecular targets and pathways, such as NMDA receptors and amyloid proteins, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness: Dihydro Donepezil’s uniqueness lies in its diastereomeric mixture, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar drugs. This mixture may offer distinct advantages in terms of efficacy, safety, and tolerability .
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUAFCYSWJIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442922 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120012-04-6 | |
| Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



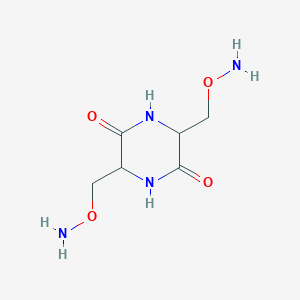
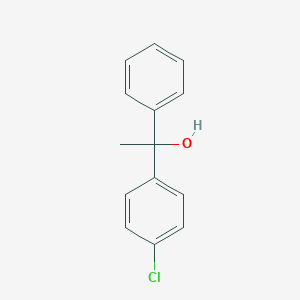


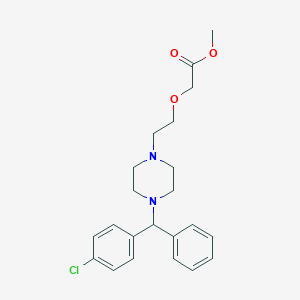

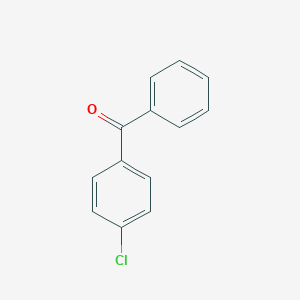



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
